molecular formula C11H12N2O B8213898 (R)-4-((Tetrahydrofuran-3-yl)amino)benzonitrile

(R)-4-((Tetrahydrofuran-3-yl)amino)benzonitrile

Cat. No.: B8213898
M. Wt: 188.23 g/mol
InChI Key: OGPWCOHSILTTGG-LLVKDONJSA-N
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Description

®-4-((Tetrahydrofuran-3-yl)amino)benzonitrile is a chemical compound with a unique structure that includes a tetrahydrofuran ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((Tetrahydrofuran-3-yl)amino)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with ®-tetrahydrofuran-3-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the two reactants. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of ®-4-((Tetrahydrofuran-3-yl)amino)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-((Tetrahydrofuran-3-yl)amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Conversion to ®-4-((Tetrahydrofuran-3-yl)amino)benzylamine.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

®-4-((Tetrahydrofuran-3-yl)amino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-((Tetrahydrofuran-3-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydrofuran ring and benzonitrile group contribute to its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-Tetrahydrofuran-3-amine
  • 4-Cyanobenzoyl chloride
  • ®-4-((Tetrahydrofuran-3-yl)amino)benzylamine

Uniqueness

®-4-((Tetrahydrofuran-3-yl)amino)benzonitrile is unique due to its combination of a tetrahydrofuran ring and a benzonitrile group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-[[(3R)-oxolan-3-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-11-5-6-14-8-11/h1-4,11,13H,5-6,8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPWCOHSILTTGG-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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